molecular formula C19H11ClF3N3O2 B3129060 2-(4-Methoxyphenoxy)-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine CAS No. 339011-80-2

2-(4-Methoxyphenoxy)-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine

Cat. No. B3129060
CAS RN: 339011-80-2
M. Wt: 405.8 g/mol
InChI Key: YSLDJLCFVMOZFW-UHFFFAOYSA-N
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Description

The compound “2-(4-Methoxyphenoxy)-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine” is a complex organic molecule that contains several functional groups. These include a methoxy group (-OCH3), a cyano group (-CN), a chloro group (-Cl), and a trifluoromethyl group (-CF3). The presence of these groups suggests that this compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano group (-CN) and the trifluoromethyl group (-CF3) could make the molecule polar, affecting its interactions with other substances .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the cyano group (-CN) can undergo reactions like hydrolysis, reduction, and addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the trifluoromethyl group (-CF3) could make the compound more lipophilic, affecting its solubility in different solvents .

Scientific Research Applications

Enhanced Dienophilicity in Pyridyne Intermediates

Research by Connon and Hegarty (2004) on stabilised 2,3‐Pyridyne intermediates highlighted the enhanced dienophilicity of 4-methoxy analogues. The study demonstrated the regioselective lithiation and subsequent elimination reactions to afford pyridynes, which could be trapped in situ in a [4+2] cycloaddition reaction, yielding endoxides. This work opens pathways for synthesizing complex organic structures and intermediates for pharmaceuticals and materials science Connon & Hegarty, 2004.

Structural and Reactivity Studies in Pyrazolo[3,4-b]pyridines

Quiroga et al. (1999) prepared and studied 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, revealing insights into their structural characteristics and reactivity. The NMR and X-ray diffraction studies provided a deeper understanding of the tautomeric structures and the intermolecular interactions present in these compounds, which could be crucial for designing molecules with desired physical and chemical properties Quiroga et al., 1999.

Reactions with CsSO4F and Pyridine Derivatives

Stavber and Zupan (1990) explored the reactions of caesium fluoroxysulphate with pyridine, leading to a mixture of products including 2-fluoropyridine and 2-pyridyl fluorosulphonate. This study contributes to the understanding of the reactivity of pyridine derivatives in the presence of specific reagents, potentially offering new routes for the synthesis of fluorinated organic compounds Stavber & Zupan, 1990.

Copper(II) Chloride Adducts with Pyridine Derivatives

Bonacorso et al. (2003) investigated the preparation and crystal structure determination of adducts of copper(II) chloride with pyridine derivatives, providing insights into the coordination chemistry and the potential applications of these complexes in catalysis and material science Bonacorso et al., 2003.

Pyridine Derivatives as Insecticides

A study by Bakhite et al. (2014) on pyridine derivatives highlighted their potential use as insecticides. The synthesis and toxicity evaluation of these compounds against cowpea aphids demonstrated significant insecticidal activities, suggesting applications in agricultural pest management Bakhite et al., 2014.

Future Directions

The future directions for research on this compound could include studying its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and testing its performance in various applications .

properties

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3N3O2/c1-27-14-2-4-15(5-3-14)28-18-11(8-24)6-12(9-26-18)17-16(20)7-13(10-25-17)19(21,22)23/h2-7,9-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLDJLCFVMOZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenoxy)-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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